Dihydroartemisinin

Description

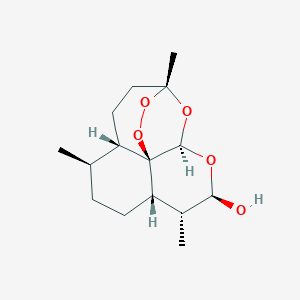

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDCWCLMFKKGEE-KDTBHNEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045962 | |

| Record name | alpha-Dihydroartemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81496-81-3, 71939-50-9 | |

| Record name | α-Dihydroartemisinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81496-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artenimol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081496813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Dihydroartemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10S,12R,12aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-DIHYDROARTEMISININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0UIV26ABX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Anticancer Mechanisms of Dihydroartemisinin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroartemisinin (DHA), the active metabolite of artemisinin compounds, is a well-established antimalarial drug that is gaining significant attention for its potent anticancer activities.[1][2][3] Extensive research has demonstrated that DHA exerts its antineoplastic effects through a variety of complex and interconnected molecular mechanisms, including the induction of novel cell death pathways like ferroptosis, classical apoptosis, inhibition of angiogenesis, and modulation of numerous signaling cascades critical for tumor growth and survival.[1][4] Unlike many conventional chemotherapeutics, DHA often shows selective cytotoxicity towards cancer cells with minimal effects on normal cells, making it an attractive candidate for further development.[3][5] This technical guide provides an in-depth exploration of the core mechanisms of action of DHA in cancer cells, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and development professionals.

Core Mechanisms of Action

DHA's anticancer efficacy stems from its ability to target multiple facets of cancer cell biology. The presence of an endoperoxide bridge in its structure is crucial; it reacts with intracellular ferrous iron, leading to the generation of cytotoxic reactive oxygen species (ROS), a central event that triggers downstream cell death pathways.[3][6][7]

Induction of Ferroptosis

Ferroptosis is an iron-dependent form of programmed cell death characterized by the lethal accumulation of lipid peroxides.[8] DHA has been identified as a potent inducer of ferroptosis in various cancer types, including glioblastoma and leukemia.[9][10]

The mechanism involves several key steps:

-

Iron Homeostasis Disruption: DHA can induce the lysosomal degradation of ferritin, an iron-storage protein, which increases the pool of free intracellular ferrous iron (Fe²⁺).[11]

-

ROS Generation: This excess iron reacts with DHA's endoperoxide bridge, producing a surge of ROS.[8]

-

GPX4 Inhibition: DHA downregulates the expression and activity of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides.[8][9][10] The inhibition of the system Xc-/GSH/GPX4 antioxidant axis is a central event in DHA-induced ferroptosis.[10]

-

Lipid Peroxidation: The combination of high ROS levels and inhibited GPX4 activity leads to unchecked lipid peroxidation, causing membrane damage and subsequent cell death.[11][12]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a well-documented mechanism of DHA's anticancer action.[1] DHA can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][13]

-

Mitochondrial (Intrinsic) Pathway: This is the predominant apoptotic pathway activated by DHA.

-

ROS Accumulation: DHA induces intracellular ROS, causing oxidative stress.[14][15]

-

Bcl-2 Family Regulation: The oxidative stress alters the balance of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[6][14][15]

-

Mitochondrial Disruption: This increased ratio promotes the release of cytochrome c from the mitochondria into the cytoplasm.[14][15]

-

Caspase Activation: Cytochrome c initiates the formation of the apoptosome, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, culminating in cell death.[6][14]

-

-

Death Receptor (Extrinsic) Pathway: DHA has also been shown to activate caspase-8, a key initiator of the extrinsic pathway, suggesting it can also engage death receptors on the cell surface.[1][13]

Inhibition of Angiogenesis

Tumor growth and metastasis are highly dependent on angiogenesis.[16] DHA exhibits potent anti-angiogenic properties by disrupting the signaling pathways that drive new blood vessel formation.[17][18][19]

-

VEGF Downregulation: DHA has been shown to downregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis.[17]

-

Signaling Pathway Inhibition: The anti-angiogenic effect is often mediated through the inhibition of pro-survival signaling pathways such as PI3K/AKT/mTOR and NF-κB in tumor cells.[16][17][18] This inhibition reduces the production of angiogenic factors.

-

MMP Inhibition: DHA can also decrease the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, a necessary step for endothelial cell migration and vessel formation.[3][17]

Modulation of Cancer-Related Signaling Pathways

DHA has been shown to interfere with a wide array of signaling pathways that are aberrantly activated in cancer cells and are critical for their proliferation, survival, and metastasis.[1][20] Key inhibited pathways include:

-

JAK/STAT Pathway: DHA can suppress the phosphorylation of JAK2 and STAT3, inhibiting this pathway which is linked to tumor cell proliferation and apoptosis resistance.[21]

-

Hedgehog Pathway: In ovarian cancer, DHA has been shown to function as an inhibitor of the Hedgehog signaling pathway by decreasing the expression of key components like Smo and GLI1.[22][23]

-

Wnt/β-catenin Pathway: This pathway, crucial in colorectal cancer, is another target of artemisinin compounds.[1][20]

-

PI3K/AKT/mTOR Pathway: As mentioned, this pathway is a central hub for cell growth and survival, and its inhibition by DHA affects multiple downstream processes including angiogenesis and protein synthesis.[1][24]

Quantitative Data

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below demonstrate DHA's efficacy across a range of cancer types.

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 24 | 129.1 |

| MDA-MB-231 | Breast Cancer | 24 | 62.95 |

| MDA-MB-468 | Breast Cancer | 48 | 4.49 (as DHA-TF adduct) |

| BT549 | Breast Cancer | 48 | 5.86 (as DHA-TF adduct) |

| PC9 | Lung Cancer | 48 | 19.68 |

| NCI-H1975 | Lung Cancer | 48 | 7.08 |

| HepG2 | Liver Cancer | 24 | 40.2 |

| Huh7 | Liver Cancer | 24 | 32.1 |

| SW620 | Colorectal Cancer (Late-Stage) | 24 | 15.08 ± 1.70 |

| HCT116 | Colorectal Cancer (Late-Stage) | 24 | 38.46 ± 4.15 |

| SW480 | Colorectal Cancer (Early-Stage) | 24 | 65.19 ± 5.89 |

| CCD841 CoN | Normal Colon Epithelial | 24 | 53.51 ± 2.33 |

(Data compiled from multiple sources.[5][25][26][27] Note that experimental conditions can influence IC₅₀ values.)

Table 2: Key Protein Modulation by this compound in Cancer Cells

DHA treatment leads to significant changes in the expression levels of proteins that are critical regulators of cell death and survival pathways.

| Protein | Function | Effect of DHA Treatment | Primary Pathway |

| Bax | Pro-apoptotic | Upregulation / Activation | Apoptosis |

| Bcl-2 | Anti-apoptotic | Downregulation | Apoptosis |

| Caspase-3 | Executioner Caspase | Cleavage / Activation | Apoptosis |

| Caspase-9 | Initiator Caspase | Cleavage / Activation | Apoptosis |

| Cytochrome c | Apoptosome Component | Release from Mitochondria | Apoptosis |

| GPX4 | Antioxidant Enzyme | Downregulation | Ferroptosis |

| VEGF | Angiogenic Factor | Downregulation | Angiogenesis |

| MMP-2 / MMP-9 | Matrix Remodeling | Downregulation | Angiogenesis / Metastasis |

| p-STAT3 | Signal Transducer | Downregulation | JAK/STAT Signaling |

| c-Myc | Transcription Factor | Downregulation | Proliferation |

(Data compiled from multiple sources.[5][6][9][14][15][17][21])

Key Experimental Protocols

Reproducible and standardized protocols are essential for investigating the mechanisms of action of potential anticancer compounds like DHA.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells into a purple formazan product.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 18-24 hours to allow for attachment.[13][22]

-

Compound Treatment: Treat cells with various concentrations of DHA (e.g., 0-100 µM) for specific durations (e.g., 24, 48, 72 hours).[13][28] Include a vehicle-only control group.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[13][29]

-

Incubation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[13][30]

-

Solubilization: Carefully aspirate the supernatant and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13][29]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13][31] Cell viability is expressed as a percentage relative to the vehicle-treated control.

Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer cell membrane and membrane integrity.

Methodology:

-

Cell Treatment: Seed cells (e.g., 4-6 x 10⁵ cells) in 6-well plates and treat with desired concentrations of DHA for 24-48 hours.[13][15]

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.[32]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[22][32]

-

Staining: Add 3-5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution (50 µg/mL).[32]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13][22]

-

Data Acquisition: Analyze the samples within one hour using a flow cytometer.[13]

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Protocol 3: Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

Methodology:

-

Cell Lysis: After DHA treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[13][33]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[13][33]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[13]

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[33][34]

-

Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[33]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[33]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[35]

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[33][36] Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

References

- 1. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring combinations of this compound for cancer therapy: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is potential therapeutics for treating late-stage CRC by targeting the elevated c-Myc level - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]

- 7. This compound increases gemcitabine therapeutic efficacy in ovarian cancer by inducing reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. worldscientific.com [worldscientific.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Artemisinin compounds sensitize cancer cells to ferroptosis by regulating iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound inhibits melanoma migration and metastasis by affecting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound inhibits angiogenesis in breast cancer via regulating VEGF and MMP-2/-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. This compound inhibits melanoma migration and metastasis by affecting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Artemisinins as a novel anti-cancer therapy: Targeting a global cancer pandemic through drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. This compound-Transferrin Adducts Enhance TRAIL-Induced Apoptosis in Triple-Negative Breast Cancer in a P53-Independent and ROS-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 28. MTT assay [bio-protocol.org]

- 29. repositorio.usp.br [repositorio.usp.br]

- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. protocols.io [protocols.io]

- 32. 2.5. Analysis of apoptosis [bio-protocol.org]

- 33. 2.4. Western blot analysis [bio-protocol.org]

- 34. nacalai.com [nacalai.com]

- 35. This compound regulates immune cell heterogeneity by triggering a cascade reaction of CDK and MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Photoaffinity probe‐based antimalarial target identification of artemisinin in the intraerythrocytic developmental cycle of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroartemisinin's Pro-Apoptotic Mechanisms: A Technical Guide to Core Signaling Pathways

For Immediate Release

[City, State] – [Date] – Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has demonstrated significant anti-cancer properties. This technical guide provides an in-depth exploration of the core signaling pathways through which DHA induces apoptosis in cancer cells, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the complex signaling cascades using Graphviz diagrams.

Core Signaling Pathways in DHA-Induced Apoptosis

DHA induces programmed cell death primarily through the intrinsic and extrinsic apoptotic pathways, often initiated by the generation of reactive oxygen species (ROS). Several other signaling cascades, including the MAPK and JAK/STAT pathways, are also modulated by DHA, contributing to its pro-apoptotic effects.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major mechanism of DHA-induced apoptosis.[1][2][3] The process is initiated by an increase in intracellular ROS, which leads to mitochondrial dysfunction.[1][3]

Key events in this pathway include:

-

Mitochondrial Membrane Depolarization: DHA treatment leads to a breakdown of the mitochondrial transmembrane potential.[1][4]

-

Regulation of Bcl-2 Family Proteins: DHA upregulates pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][2][3][5] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.[4]

-

Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol.[1][4]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[4][6] Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[4][7]

Figure 1: DHA-induced intrinsic apoptosis pathway.

The Extrinsic (Death Receptor) Pathway

DHA has also been shown to activate the extrinsic apoptotic pathway in several cancer cell types.[8][9] This pathway is initiated by the binding of death ligands to death receptors on the cell surface.

Key events in this pathway include:

-

Upregulation of Death Receptors: DHA can increase the expression of death receptors such as DR5 (TRAIL-R2).[10][11]

-

DISC Formation: The binding of ligands like TRAIL to their receptors leads to the formation of the Death-Inducing Signaling Complex (DISC).

-

Caspase-8 Activation: The DISC facilitates the auto-activation of pro-caspase-8.[10]

-

Caspase Cascade: Activated caspase-8 can then directly activate effector caspases like caspase-3 or cleave Bid to tBid, which links to the intrinsic pathway.[6]

Figure 2: DHA-induced extrinsic apoptosis pathway.

Other Involved Signaling Pathways

-

MAPK Pathway: this compound has been shown to induce apoptosis in human gastric cancer cells through the activation of JNK1/2 and p38 MAPK signaling pathways.[12][13] The activation of these kinases can lead to the regulation of Bcl-2 family proteins and the activation of caspases.[12][14]

-

JAK/STAT Pathway: In some cancers, DHA induces apoptosis by inhibiting the JAK2/STAT3 signaling pathway, which is often constitutively active in tumor cells and promotes survival.[14]

Quantitative Data on DHA-Induced Apoptosis

The pro-apoptotic efficacy of DHA varies across different cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of DHA and its effect on key apoptotic markers.

| Cell Line (Cancer Type) | Incubation Time (h) | IC50 (µM) | Reference |

| MCF-7 (Breast) | 24 | 129.1 | [15][16] |

| MDA-MB-231 (Breast) | 24 | 62.95 | [15] |

| T-47D (Breast) | 24 | 60.03 | [6] |

| T-47D (Breast) | 48 | 33.86 | [6] |

| T-47D (Breast) | 72 | 17.18 | [6] |

| PC9 (Lung) | 48 | 19.68 | [15] |

| NCI-H1975 (Lung) | 48 | 7.08 | [15] |

| Hep3B (Liver) | 24 | 29.4 | [15] |

| Huh7 (Liver) | 24 | 32.1 | [15] |

| PLC/PRF/5 (Liver) | 24 | 22.4 | [15] |

| HepG2 (Liver) | 24 | 40.2 | [15] |

| HCT116 (Colorectal) | 24 | 15.08 ± 1.70 | [17] |

| SW620 (Colorectal) | 24 | 38.46 ± 4.15 | [17] |

| DLD-1 (Colorectal) | 24 | 25.93 ± 2.86 | [17] |

| COLO205 (Colorectal) | 24 | 20.15 ± 3.11 | [17] |

| SW1116 (Colorectal) | 24 | 63.79 ± 9.57 | [17] |

| SW480 (Colorectal) | 24 | 65.19 ± 5.89 | [17] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

| Protein | Effect of DHA Treatment | Cancer Cell Type(s) | Reference(s) |

| Bcl-2 | Downregulation | Bladder, Breast, Cervical | [3][5][6] |

| Bax | Upregulation | Bladder, Gastric | [3][13] |

| Cleaved Caspase-3 | Upregulation | Bladder, Gastric | [3][7][13] |

| Cleaved Caspase-8 | Upregulation | Multiple Myeloma | [8] |

| Cleaved Caspase-9 | Upregulation | Colorectal, Gastric | [4][13] |

| Cleaved PARP | Upregulation | Gastric | [13] |

Table 2: Effect of this compound on Key Apoptotic Proteins.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DHA-induced apoptosis. Below are protocols for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

DHA Treatment: Treat cells with various concentrations of DHA for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-treated control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21]

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with DHA for the indicated time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Figure 3: Experimental workflow for Annexin V/PI staining.

Western Blot Analysis for Apoptotic Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis.[22][23][24]

-

Protein Extraction: After DHA treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound induces apoptosis in a variety of cancer cells through a multi-faceted mechanism involving the intrinsic and extrinsic pathways, largely mediated by ROS production. Its ability to modulate key signaling molecules like the Bcl-2 family proteins and caspases underscores its potential as a therapeutic agent in oncology. Further research, guided by the methodologies outlined in this guide, will continue to elucidate the full spectrum of DHA's anti-cancer activities and pave the way for its clinical application.

References

- 1. This compound induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis of cervical cancer cells via upregulation of RKIP and downregulation of bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. DHA Induces Cell Death through the Production of ROS and the Upregulation of CHOP in Fibroblast-like Synovial Cells from Human Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound enhances Apo2L/TRAIL-mediated apoptosis in pancreatic cancer cells via ROS-mediated up-regulation of death receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. This compound induces apoptosis in human gastric cancer cell line BGC-823 through activation of JNK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 21. bosterbio.com [bosterbio.com]

- 22. benchchem.com [benchchem.com]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

Iron's Double-Edged Sword: A Technical Guide to the Iron-Dependent Cytotoxicity of Dihydroartemisinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent with a well-established safety profile.[1] Beyond its success in combating malaria, a growing body of evidence highlights DHA's significant anticancer properties, stemming from its ability to induce iron-dependent cytotoxicity in cancer cells.[1][2] This technical guide provides an in-depth exploration of the core mechanisms, experimental validation, and key signaling pathways underlying DHA's selective toxicity towards cancer cells, offering a valuable resource for researchers and professionals in drug development.

Cancer cells, with their rapid proliferation, exhibit an increased demand for iron compared to their normal counterparts, leading to a higher intracellular labile iron pool.[3][4] This elevated iron content creates a vulnerability that DHA exploits. The endoperoxide bridge within the DHA molecule reacts with intracellular ferrous iron (Fe²⁺) in a Fenton-like reaction, generating a burst of cytotoxic reactive oxygen species (ROS).[3][4][5] This targeted induction of oxidative stress triggers a cascade of events leading to various forms of programmed cell death, most notably ferroptosis, a unique iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[6][7]

This guide will dissect the intricate signaling pathways activated by DHA, present quantitative data on its cytotoxic efficacy, and provide detailed protocols for key experiments essential for studying its mechanism of action.

Data Presentation: Quantitative Efficacy of this compound

The cytotoxic effect of this compound (DHA) has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The tables below summarize the IC50 values of DHA in various cancer cell lines, as well as the typical concentrations of iron modulators used in these studies.

| Cell Line | Cancer Type | IC50 of DHA (µM) | Treatment Duration (hours) | Citation(s) |

| Colon Cancer | ||||

| SW1116 (early-stage) | Colorectal Carcinoma | 63.79 ± 9.57 | 24 | [8] |

| SW480 (early-stage) | Colorectal Carcinoma | 65.19 ± 5.89 | 24 | [8] |

| SW620 (late-stage) | Colorectal Carcinoma | 15.08 ± 1.70 | 24 | [8] |

| DLD-1 (late-stage) | Colorectal Carcinoma | 38.46 ± 4.15 | 24 | [8] |

| HCT116 (late-stage) | Colorectal Carcinoma | 25.00 (approx.) | 24 | [8] |

| COLO205 (late-stage) | Colorectal Carcinoma | 20.00 (approx.) | 24 | [8] |

| Liver Cancer | ||||

| Hep3B | Hepatocellular Carcinoma | 29.4 | 24 | [9] |

| Huh7 | Hepatocellular Carcinoma | 32.1 | 24 | [9] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 22.4 | 24 | [9] |

| HepG2 | Hepatocellular Carcinoma | 40.2 | 24 | [9] |

| Lung Cancer | ||||

| PC9 | Non-small Cell Lung Cancer | 19.68 | 48 | [9] |

| NCI-H1975 | Non-small Cell Lung Cancer | 7.08 | 48 | [9] |

| A549 | Lung Carcinoma | 69.42 - 88.03 | Not Specified | [10] |

| Breast Cancer | ||||

| MCF-7 | Breast Adenocarcinoma | 129.1 | 24 | [9] |

| MDA-MB-231 | Breast Adenocarcinoma | 62.95 | 24 | [9] |

| Glioblastoma | ||||

| U87 | Glioblastoma | 50 - 100 | 24 | [11] |

| A172 | Glioblastoma | 50 - 100 | 24 | [11] |

| T-cell Leukemia | ||||

| Jurkat | Acute T-cell Leukemia | 10 - 20 | 48 | [7] |

| Molt-4 | Acute T-cell Leukemia | 10 - 20 | 48 | [7] |

| Bladder Cancer | ||||

| EJ-138 | Bladder Carcinoma | 0.1 - 100 | 48 | [3] |

| HTB-9 | Bladder Carcinoma | 0.1 - 100 | 48 | [3] |

| Reagent | Role | Typical Concentration(s) | Citation(s) |

| Deferoxamine (DFO) | Iron Chelator | 50 µM, 100 µM | [12] |

| Ferric Ammonium Citrate (FAC) | Iron Supplement | 100 µM | [12] |

| Ferrostatin-1 (Fer-1) | Ferroptosis Inhibitor | 1 µM | [7] |

| N-acetyl-l-cysteine (NAC) | ROS Scavenger | 1 mM, 5 mM | [3][12] |

Signaling Pathways and Experimental Workflows

The cytotoxic action of DHA is multifaceted, involving the interplay of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions and a typical experimental workflow for their investigation.

This compound-Induced Ferroptosis Pathway

Caption: this compound (DHA) induces ferroptosis through multiple iron-dependent mechanisms.

General Experimental Workflow for Assessing DHA Cytotoxicity

References

- 1. researchgate.net [researchgate.net]

- 2. The Potential of DHA as Cancer Therapy Strategies: A Narrative Review of In Vitro Cytotoxicity Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogen Peroxide Mediates Artemisinin-Derived C-16 Carba-Dimer-Induced Toxicity of Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroartemisinin and Ferroptosis: A Technical Guide to the Induction Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its anticancer properties. A growing body of evidence indicates that DHA exerts its cytotoxic effects against a variety of cancer cells by inducing a novel form of regulated cell death known as ferroptosis. This iron-dependent process is characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning DHA-induced ferroptosis, complete with quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Core Mechanism of DHA-Induced Ferroptosis

The induction of ferroptosis by this compound is a multi-faceted process that converges on the lethal accumulation of lipid peroxides. The central mechanism involves the iron-dependent cleavage of DHA's endoperoxide bridge, which generates ROS and initiates a cascade of events that disrupt cellular redox homeostasis.

Key molecular events in DHA-induced ferroptosis include:

-

Iron-Dependent ROS Generation: DHA's interaction with intracellular ferrous iron (Fe²⁺) is a critical initiating step. This reaction cleaves the endoperoxide bridge within the DHA molecule, producing carbon-centered free radicals and other reactive oxygen species. This surge in ROS overwhelms the cell's antioxidant defenses.

-

Inhibition of the System Xc⁻-GSH-GPX4 Axis: A primary target of DHA-induced oxidative stress is the cystine/glutamate antiporter (System Xc⁻) and the downstream glutathione (GSH) synthesis pathway. DHA treatment leads to the downregulation of SLC7A11, a key component of System Xc⁻, which in turn limits the uptake of cystine, an essential precursor for GSH synthesis. The resulting depletion of GSH cripples the activity of glutathione peroxidase 4 (GPX4), the master regulator of ferroptosis that is responsible for detoxifying lipid peroxides. The inhibition of GPX4 is a pivotal event in DHA-induced ferroptosis.[1][2]

-

Induction of Endoplasmic Reticulum (ER) Stress: DHA has been shown to induce ER stress, leading to the activation of the ATF4-CHOP signaling pathway.[1] This pathway can further contribute to cell death.

-

Autophagy-Dependent Ferritin Degradation: DHA can induce autophagy, a cellular process of self-digestion. This process can lead to the degradation of ferritin, the primary iron storage protein, in a process termed "ferritinophagy." The breakdown of ferritin releases labile iron into the cytoplasm, further fueling the generation of ROS through the Fenton reaction and exacerbating lipid peroxidation.

-

Modulation of Iron Metabolism: Some studies suggest that DHA can also influence cellular iron homeostasis by affecting the expression of iron-related proteins like the transferrin receptor 1 (TfR1), which is responsible for iron uptake.

Quantitative Data on DHA-Induced Ferroptosis

The following tables summarize key quantitative findings from various studies investigating the effects of DHA on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HepG2 | Primary Liver Cancer | 40.2 ± 2.1 | [3] |

| Hep3B | Primary Liver Cancer | 29.4 ± 1.7 | [3] |

| Huh7 | Primary Liver Cancer | 32.1 ± 4.5 | [3] |

| PLC/PRF/5 | Primary Liver Cancer | 22.4 ± 3.2 | [3] |

| U87 | Glioblastoma | 50 | [2] |

| A172 | Glioblastoma | 66 | [2] |

| HCT-116 | Colorectal Carcinoma | 5.10 | [4] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Not explicitly stated, but dose-dependent decrease in viability shown up to 20 µM | [1] |

| Molt-4 | T-cell Acute Lymphoblastic Leukemia | Not explicitly stated, but dose-dependent decrease in viability shown up to 20 µM | [1] |

Table 2: Effects of this compound on Key Ferroptosis Markers

| Cell Line | DHA Concentration (µM) | Treatment Duration (h) | Marker | Observation | Reference |

| Jurkat | 20, 40 | 48 | SLC7A11 | Significantly downregulated | [1] |

| Jurkat | 20, 40 | 48 | GPX4 | Significantly downregulated | [1] |

| Molt-4 | 10, 20 | 48 | SLC7A11 | Significantly downregulated | [1] |

| Molt-4 | 10, 20 | 48 | GPX4 | Significantly downregulated | [1] |

| U87 | Not specified | Not specified | GPX4 | Downregulated | [2] |

| A172 | Not specified | Not specified | GPX4 | Downregulated | [2] |

| Jurkat | 10, 20 | 48 | Cytoplasmic ROS | Markedly increased | [1] |

| Molt-4 | 10, 20 | 48 | Cytoplasmic ROS | Markedly increased | [1] |

| U87 | Dose-dependent | Not specified | Total and Lipid ROS | Increased | [2] |

| A172 | Dose-dependent | Not specified | Total and Lipid ROS | Increased | [2] |

| Jurkat | 5, 10, 20 | Not specified | MDA Levels | Increased | [1] |

| Molt-4 | 5, 10, 20 | Not specified | MDA Levels | Increased | [1] |

| Jurkat | 5, 10, 20 | Not specified | GSH Levels | Decreased | [1] |

| Molt-4 | 5, 10, 20 | Not specified | GSH Levels | Decreased | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate DHA-induced ferroptosis.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[5][6][7][8]

-

DHA Treatment: Prepare a serial dilution of DHA in culture medium. Replace the medium in each well with 100 µL of the DHA-containing medium at the desired concentrations. Include a vehicle control group (medium with the same concentration of solvent, e.g., DMSO, used to dissolve DHA).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[5][6][7][8] Be careful to avoid introducing bubbles.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value can be determined by plotting cell viability against the log of the DHA concentration.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Staining)

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable fluorescent probe used to detect intracellular ROS.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or 96-well black plate) and treat with DHA as described for the cell viability assay.

-

DCFH-DA Staining: After DHA treatment, remove the culture medium and wash the cells once with serum-free medium or PBS.

-

Loading of DCFH-DA: Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to each well and incubate for 20-30 minutes at 37°C in the dark.[9]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

-

Fluorescence Measurement:

-

Fluorescence Microscopy: Add PBS to the wells and immediately visualize the cells under a fluorescence microscope with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.

-

Flow Cytometry: Detach the cells (if adherent) and resuspend them in PBS. Analyze the fluorescence intensity of the cell suspension using a flow cytometer.

-

-

Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.

Lipid Peroxidation Measurement

1. BODIPY™ 581/591 C11 Staining

The fluorescent probe C11-BODIPY™ 581/591 is used to ratiometrically detect lipid peroxidation in live cells. In its reduced state, the probe fluoresces red, and upon oxidation by lipid hydroperoxides, its fluorescence shifts to green.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with DHA as previously described.

-

Probe Loading: After treatment, wash the cells with PBS and then incubate with C11-BODIPY™ 581/591 (typically 1-2 µM) in serum-free medium for 30-60 minutes at 37°C.[10]

-

Washing: Remove the probe-containing medium and wash the cells with PBS.

-

Image Acquisition/Flow Cytometry:

-

Fluorescence Microscopy: Immediately acquire images using both red (e.g., Texas Red) and green (e.g., FITC) filter sets.

-

Flow Cytometry: Analyze the cells using a flow cytometer, detecting both red and green fluorescence.

-

-

Data Analysis: Calculate the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.

2. Malondialdehyde (MDA) Assay

MDA is a stable end-product of lipid peroxidation and can be quantified using a colorimetric or fluorometric assay.

Protocol:

-

Cell Lysate Preparation: After DHA treatment, harvest the cells and lyse them according to the manufacturer's instructions for the specific MDA assay kit being used.

-

Reaction with Thiobarbituric Acid (TBA): Add the TBA reagent to the cell lysates and incubate at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes). This reaction forms an MDA-TBA adduct.

-

Measurement: After cooling, measure the absorbance (typically around 532 nm) or fluorescence (Ex/Em = 532/553 nm) of the samples.

-

Quantification: Determine the MDA concentration in the samples by comparing the readings to a standard curve generated with known concentrations of MDA.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, such as GPX4 and SLC7A11.

Protocol:

-

Cell Lysis: After DHA treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-GPX4, anti-SLC7A11) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in DHA-induced ferroptosis.

Caption: Core signaling pathways of DHA-induced ferroptosis.

Caption: A typical experimental workflow for investigating DHA-induced ferroptosis.

Caption: Logical relationships between key molecular events in DHA-induced ferroptosis.

Conclusion

This compound is a promising anticancer agent that effectively induces ferroptosis in a wide range of cancer cells. Its mechanism of action is centered on the iron-dependent generation of ROS, which leads to the depletion of glutathione and the inactivation of GPX4, culminating in lethal lipid peroxidation. The detailed understanding of these molecular pathways and the availability of robust experimental protocols are crucial for the continued development of DHA and other ferroptosis-inducing compounds as novel cancer therapeutics. This guide provides a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of ferroptosis in oncology.

References

- 1. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Design, synthesis, and in vitro and in vivo biological evaluation of this compound derivatives as potent anti-cancer agents with ferroptosis-inducing and apoptosis-activating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. ptglab.com [ptglab.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. toolsbiotech.com [toolsbiotech.com]

- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

The Structure-Activity Relationship of Dihydroartemisinin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a cornerstone of modern antimalarial therapy. Beyond its potent antiprotozoal properties, a growing body of evidence highlights its significant potential in oncology and other therapeutic areas. The unique 1,2,4-trioxane pharmacophore of DHA is crucial for its biological activity, which is primarily mediated by the generation of reactive oxygen species (ROS) upon activation by heme iron. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of DHA derivatives, detailing how modifications to the core scaffold influence their antimalarial and anticancer efficacy. We present a comprehensive summary of quantitative biological data, detailed experimental protocols for the synthesis and evaluation of these compounds, and visual representations of key signaling pathways modulated by DHA and its analogs.

Introduction

Artemisinin, isolated from the plant Artemisia annua, and its derivatives have revolutionized the treatment of malaria, particularly against drug-resistant strains of Plasmodium falciparum.[1][2] this compound (DHA) is the active metabolite of most artemisinin-based drugs and serves as a versatile scaffold for the synthesis of numerous derivatives with improved pharmacokinetic and pharmacodynamic profiles.[3][4] The endoperoxide bridge within the sesquiterpene lactone structure is the critical feature responsible for the therapeutic effects of these compounds.[5]

In recent years, the therapeutic potential of DHA derivatives has expanded beyond infectious diseases, with significant research focusing on their anticancer properties.[6][7] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in various cancer cell lines.[2][8] This guide aims to provide a detailed technical overview of the SAR of DHA derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this remarkable natural product scaffold.

Core Structure and Mechanism of Action

The fundamental structure of this compound features a sesquiterpene lactone core with a crucial 1,2,4-trioxane ring. The biological activity of DHA is intrinsically linked to the cleavage of the endoperoxide bridge, a process predominantly activated by ferrous iron (Fe²⁺), which is abundant in heme within malaria parasites and in the metabolically active cancer cells.[5] This reaction generates cytotoxic carbon-centered radicals and reactive oxygen species (ROS), leading to oxidative stress, damage to cellular macromolecules, and ultimately, cell death.

Structure-Activity Relationship (SAR) of this compound Derivatives

Modifications to the DHA scaffold have been extensively explored to enhance its therapeutic properties. The primary site for derivatization is the C-10 hydroxyl group, which can be readily converted into ethers, esters, and other functional groups.

Antimalarial Activity

The antimalarial efficacy of DHA derivatives is highly dependent on the nature of the substituent at the C-10 position. Generally, the introduction of lipophilic groups enhances antimalarial activity.

Table 1: Antimalarial Activity of this compound Derivatives against Plasmodium falciparum

| Compound | Derivative Type | Substituent at C-10 | P. falciparum Strain | IC50 (nM) | Reference |

| This compound | Parent Compound | -OH | Chloroquine-sensitive | 1.25 | [9] |

| This compound | Parent Compound | -OH | Chloroquine-resistant | 0.979 | [9] |

| This compound | Parent Compound | -OH | 3D7 | 2 x 10⁻⁷ M (200 nM) | [10] |

| Derivative 1 | (Thio)semicarbazone | 4-fluorophenylthiosemicarbazone | Falcipain-2 | 0.29 µM (290 nM) | [1] |

| Derivative 2 | (Thio)semicarbazone | 4-chlorophenylthiosemicarbazone | Falcipain-2 | 0.35 µM (350 nM) | [1] |

| Derivative 3 | (Thio)semicarbazone | 4-bromophenylthiosemicarbazone | Falcipain-2 | 0.41 µM (410 nM) | [1] |

Note: IC50 values are presented as reported in the cited literature. Conversion between molar units has been performed for consistency where necessary.

Anticancer Activity

The anticancer activity of DHA derivatives has been demonstrated across a wide range of cancer cell lines. Modifications at the C-10 position have yielded compounds with significantly enhanced potency and selectivity compared to the parent molecule. Hybrid molecules, where DHA is conjugated with other bioactive compounds like bile acids or isatin, have shown particular promise.

Table 2: Anticancer Activity of this compound and its Derivatives

| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

| This compound | Parent Compound | MCF-7 (Breast) | 129.1 | 24 | [7] |

| This compound | Parent Compound | MDA-MB-231 (Breast) | 62.95 | 24 | [7] |

| This compound | Parent Compound | Hep3B (Liver) | 29.4 | 24 | [7] |

| This compound | Parent Compound | Huh7 (Liver) | 32.1 | 24 | [7] |

| This compound | Parent Compound | PLC/PRF/5 (Liver) | 22.4 | 24 | [7] |

| This compound | Parent Compound | HepG2 (Liver) | 40.2 | 24 | [7] |

| This compound | Parent Compound | PC9 (Lung) | 19.68 | 48 | [7] |

| This compound | Parent Compound | NCI-H1975 (Lung) | 7.08 | 48 | [7] |

| This compound | Parent Compound | SW1116 (Early-stage CRC) | 63.79 | 24 | [11] |

| This compound | Parent Compound | SW480 (Early-stage CRC) | 65.19 | 24 | [11] |

| This compound | Parent Compound | SW620 (Late-stage CRC) | 15.08 | 24 | [11] |

| This compound | Parent Compound | DLD-1 (Late-stage CRC) | 38.46 | 24 | [11] |

| This compound-isatin hybrid 6a | Isatin Hybrid | A549 (Lung) | 5.72 | Not Specified | [12] |

| This compound-isatin hybrid 6e | Isatin Hybrid | A549 (Lung) | 5.99 | Not Specified | [12] |

| This compound-isatin hybrid 6a | Isatin Hybrid | A549/DOX (Doxorubicin-resistant Lung) | 7.35 | Not Specified | [12] |

| This compound-isatin hybrid 6e | Isatin Hybrid | A549/DOX (Doxorubicin-resistant Lung) | 8.93 | Not Specified | [12] |

| This compound-isatin hybrid 6a | Isatin Hybrid | A549/DDP (Cisplatin-resistant Lung) | 9.84 | Not Specified | [12] |

| This compound-isatin hybrid 6e | Isatin Hybrid | A549/DDP (Cisplatin-resistant Lung) | 6.17 | Not Specified | [12] |

Note: CRC stands for Colorectal Cancer. IC50 values are presented as reported in the cited literature.

Experimental Protocols

Synthesis of this compound (DHA)

Principle: this compound is synthesized by the reduction of artemisinin, typically using sodium borohydride (NaBH₄).[3][4]

Procedure:

-

Suspend artemisinin in methanol (MeOH) and cool the mixture to 0-5 °C in an ice bath.[4]

-

Add sodium borohydride (NaBH₄) portion-wise to the stirred suspension over a period of 30 minutes, maintaining the temperature at 0-5 °C.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.[4]

-

Neutralize the reaction mixture with glacial acetic acid.[3]

-

Concentrate the mixture under reduced pressure to remove most of the methanol.[3]

-

Add cold water to precipitate the product.[3]

-

Collect the precipitate by filtration, wash with water, and dry to yield this compound.[3]

Synthesis of this compound-Bile Acid Conjugates

Principle: DHA can be conjugated with bile acids through an ester linkage, often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[13][14][15]

Procedure:

-

Dissolve this compound and the respective bile acid in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Add DCC and a catalytic amount of DMAP to the solution at 0-5 °C.

-

Stir the reaction mixture at room temperature for an extended period (e.g., 18-24 hours).

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired DHA-bile acid conjugate.[3][16]

In Vitro Antimalarial Assay (P. falciparum)

Principle: The in vitro antimalarial activity is assessed by determining the concentration of the compound that inhibits parasite growth by 50% (IC50). This is often measured using a SYBR Green I-based fluorescence assay, which quantifies parasite DNA.[17]

Procedure:

-

Culture Plasmodium falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum or a serum substitute.[5][18]

-

Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Add synchronized ring-stage parasites to each well.

-

Incubate the plates in a controlled atmosphere (low oxygen, high carbon dioxide) at 37 °C for 72 hours.[19]

-

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration.

In Vitro Anticancer Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[6][20][21][22]

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the DHA derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.[22]

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6]

-

Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[20]

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Principle: Western blotting is used to detect specific proteins in a cell lysate. In the context of apoptosis, it can be used to measure the expression levels of key proteins such as caspases and members of the Bcl-2 family.[23][24][25][26][27]

Procedure:

-

Treat cells with the DHA derivative for the desired time to induce apoptosis.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the apoptotic proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways Modulated by this compound Derivatives

DHA and its derivatives exert their anticancer effects by modulating a multitude of cellular signaling pathways. These pathways are intricately linked to cell proliferation, survival, apoptosis, and angiogenesis.

Apoptosis Induction Pathways

DHA is a potent inducer of apoptosis in cancer cells. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The generation of ROS by DHA plays a central role in initiating mitochondrial-mediated apoptosis.

Caption: Intrinsic apoptosis pathway induced by DHA.

Proliferation and Survival Pathways

DHA has been shown to inhibit several key signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. These include the PI3K/Akt/mTOR and Hedgehog signaling pathways.[1][2][8]

Caption: Inhibition of pro-survival signaling by DHA.

Experimental Workflow for SAR Studies

A typical workflow for the structure-activity relationship study of DHA derivatives involves a multi-step process from synthesis to biological evaluation.

Caption: Workflow for DHA derivative SAR studies.

Conclusion

The this compound scaffold remains a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. The structure-activity relationships of its derivatives are well-defined, with modifications at the C-10 position playing a pivotal role in modulating their biological activity. While the endoperoxide bridge is essential for their mechanism of action, the nature of the substituents significantly influences their potency, selectivity, and pharmacokinetic properties. The continued exploration of novel DHA derivatives, particularly hybrid molecules, holds great promise for the development of next-generation antimalarial and anticancer agents. This guide provides a comprehensive technical foundation to aid researchers in this endeavor.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. frontiersin.org [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sfera.unife.it [sfera.unife.it]

- 15. This compound-Ursodeoxycholic Bile Acid Hybrids in the Fight against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Evaluation of Artemisinin-Based Hybrid and Dimer Derivatives as Antimelanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iddo.org [iddo.org]

- 18. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 19. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 21. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Apoptosis western blot guide | Abcam [abcam.com]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. benchchem.com [benchchem.com]

- 26. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubcompare.ai [pubcompare.ai]

The Advent of a Potent Antimalarial: A Technical Guide to the Discovery and History of Dihydroartemisinin

A comprehensive overview for researchers, scientists, and drug development professionals on the discovery, mechanism of action, and clinical application of dihydroartemisinin (DHA), a cornerstone of modern antimalarial therapy.

Introduction

The discovery of artemisinin and its semi-synthetic derivative, this compound (DHA), stands as a landmark achievement in 20th-century tropical medicine, saving millions of lives. This technical guide delves into the history of this discovery, the chemical synthesis of DHA, its mechanism of action, and its clinical significance. The content is tailored for an audience with a background in biomedical sciences and drug development, providing detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

A Historical Perspective: From Traditional Chinese Medicine to a Nobel Prize-Winning Discovery

The story of this compound begins with the discovery of its parent compound, artemisinin. In the late 1960s, amidst the cultural revolution and a request from North Vietnam for assistance in combating malaria, China initiated a secret military research program known as "Project 523"[1][2]. The project's goal was to discover new treatments for malaria, as resistance to existing drugs like chloroquine was becoming widespread[3].

A crucial breakthrough came from the work of Tu Youyou, a researcher at the Institute of Traditional Chinese Medicine in Beijing. Inspired by ancient Chinese medical texts, specifically Ge Hong's "A Handbook of Prescriptions for Emergencies" from the 4th century, her team investigated the sweet wormwood plant, Artemisia annua[4][5]. The ancient text described a method of soaking the plant in water and wringing out the juice to treat fevers[5]. This clue led Tu Youyou to hypothesize that the traditional hot water extraction methods might be destroying the active ingredient. Her team subsequently developed a low-temperature extraction method using ether, which resulted in an extract with 100% efficacy against rodent malaria[5][6].

In 1972, Tu Youyou and her colleagues isolated the active crystalline compound and named it qinghaosu, now known as artemisinin[2][6]. The structure of artemisinin, with its unique 1,2,4-trioxane endoperoxide bridge, was elucidated in the following years[5]. For her pivotal role in this discovery, Tu Youyou was awarded the 2015 Nobel Prize in Physiology or Medicine[6][7][8].

The development of this compound followed shortly after. In 1973, while attempting to confirm the chemical structure of artemisinin, Tu Youyou accidentally synthesized DHA[6]. It was later found that DHA is the active metabolite of all artemisinin compounds and is more potent than its parent molecule[9][10][11]. This discovery paved the way for the creation of other more stable and bioavailable derivatives, such as artemether and artesunate, with DHA serving as a key intermediate[2][5][9].

Synthesis and Physicochemical Properties of this compound

This compound is a semi-synthetic derivative of artemisinin, produced through the reduction of the lactone group in the artemisinin molecule to a lactol (a hemiacetal)[11].

Experimental Protocol for the Synthesis of this compound

The following protocol is a general method for the laboratory-scale synthesis of this compound from artemisinin:

Materials:

-

Artemisinin

-

Methanol (CH₃OH)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid

-

Cold deionized water

-

Stir plate and stir bar

-

Ice bath

-

Round-bottom flask

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve artemisinin (e.g., 2 g, 7.08 mmol) in methanol in a round-bottom flask with stirring.

-

Cool the solution to 0–5 °C using an ice bath.

-

Slowly add sodium borohydride (e.g., 0.40 g, 10.62 mmol) to the stirred solution over a period of 20 minutes, maintaining the temperature between 0–5 °C.[12]

-

Continue stirring the reaction mixture at 0–5 °C for an additional 3 hours.[12]

-

Neutralize the reaction mixture by carefully adding glacial acetic acid while keeping the temperature at 0–5 °C.

-

Concentrate the mixture by evaporating most of the methanol under reduced pressure.

-

Dilute the concentrated mixture with cold water (e.g., 100 mL) and stir for 15 minutes at room temperature to precipitate the product.[12]

-

Collect the white precipitate by filtration.

-

Wash the precipitate with cold water (e.g., 3 x 100 mL) and dry it.[12]

Expected Yield: 97.15%[12] Melting Point: 143–145 °C[12]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O₅ | [11] |

| Molar Mass | 284.352 g·mol⁻¹ | [11] |

| Appearance | White crystalline powder | |

| Melting Point | 143–145 °C | [12] |

| Solubility in water | < 0.1 g/L | [11] |

| Bioavailability | 12% | [11] |

| Elimination half-life | About 4–11 hours | [11] |

Mechanism of Action

The therapeutic effects of this compound are primarily attributed to its unique endoperoxide bridge. The proposed mechanism of action involves the generation of cytotoxic reactive oxygen species (ROS) and free radicals.

Antimalarial Mechanism

The malaria parasite, Plasmodium falciparum, resides within red blood cells and digests hemoglobin, releasing iron-rich heme[13][14]. This iron is crucial for the activation of DHA. The iron cleaves the endoperoxide bridge of DHA, leading to the formation of highly reactive free radicals[11][13][14]. These radicals then damage a wide range of biological macromolecules within the parasite, including proteins and lipids, causing oxidative stress and ultimately leading to the parasite's death[13][14]. This rapid generation of free radicals accounts for the fast-acting nature of DHA against the asexual stages of the parasite, which are responsible for the clinical symptoms of malaria[14].

dot

Caption: Antimalarial mechanism of this compound (DHA).

Anticancer Mechanism